molecular formula C3H11IN4 B11820095 2-Amino-1,1-dimethylguanidine hydroiodide

2-Amino-1,1-dimethylguanidine hydroiodide

Cat. No.: B11820095
M. Wt: 230.05 g/mol
InChI Key: USVHXCUDFIVGGM-UHFFFAOYSA-N
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Description

2-Amino-1,1-dimethylguanidine hydroiodide is a guanidine derivative characterized by a central guanidine core substituted with two methyl groups at the 1-position and an amino group at the 2-position, paired with a hydroiodide counterion. Its molecular structure imparts unique physicochemical properties, including high solubility in polar solvents due to the ionic nature of the hydroiodide salt. Guanidine derivatives are widely studied for applications in pharmaceuticals, explosives, and organic synthesis .

Properties

IUPAC Name

2-amino-1,1-dimethylguanidine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N4.HI/c1-7(2)3(4)6-5;/h5H2,1-2H3,(H2,4,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVHXCUDFIVGGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NN)N.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11IN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,1-dimethylguanidine hydroiodide typically involves the reaction of 2-amino-1,1-dimethylguanidine with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The general reaction can be represented as follows:

2-Amino-1,1-dimethylguanidine+Hydroiodic acid2-Amino-1,1-dimethylguanidine hydroiodide\text{2-Amino-1,1-dimethylguanidine} + \text{Hydroiodic acid} \rightarrow \text{2-Amino-1,1-dimethylguanidine hydroiodide} 2-Amino-1,1-dimethylguanidine+Hydroiodic acid→2-Amino-1,1-dimethylguanidine hydroiodide

Industrial Production Methods

In industrial settings, the production of 2-Amino-1,1-dimethylguanidine hydroiodide may involve a one-pot synthesis approach. This method provides a straightforward and efficient way to produce the compound in large quantities. The process involves the use of N-chlorophthalimide, isocyanides, and amines, which react to form the desired product under mild conditions .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,1-dimethylguanidine hydroiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Applications

Organic Synthesis:
2-Amino-1,1-dimethylguanidine hydroiodide is primarily utilized as a reagent in organic synthesis. It acts as a precursor for synthesizing other guanidine derivatives and heterocycles, which are crucial in developing pharmaceuticals and agrochemicals. The compound's ability to participate in various chemical reactions, including oxidation and substitution, enhances its utility in synthetic chemistry.

Catalysis:
This compound has been explored for its role in organocatalysis. Its guanidinium group can stabilize transition states, making it an effective catalyst for several organic transformations.

Biological Applications

Biological Activity:
Research indicates that 2-Amino-1,1-dimethylguanidine hydroiodide exhibits potential biological activities through interactions with biomolecules. Studies have shown that it can modulate enzyme activities, particularly nitric oxide synthase (NOS), which is vital for physiological processes such as vasodilation and neurotransmission.

Therapeutic Potential:
The compound is under investigation for its antimicrobial properties, suggesting its potential use as an antimicrobial agent. Its interactions with specific molecular targets may lead to therapeutic applications in treating infections or other diseases.

Industrial Applications

In industry, 2-Amino-1,1-dimethylguanidine hydroiodide is employed in the production of various chemicals and materials. Its properties make it suitable for large-scale synthesis processes where efficiency and yield are critical.

Case Study 1: Modulation of Nitric Oxide Synthase Activity

A study investigated the effects of 2-Amino-1,1-dimethylguanidine hydroiodide on nitric oxide synthase activity. The results demonstrated that the compound could enhance NOS activity, leading to increased nitric oxide production—important for cardiovascular health and neurotransmission.

Case Study 2: Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound against various pathogens. Its effectiveness suggests potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-Amino-1,1-dimethylguanidine hydroiodide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the biological system in which it is used. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with cellular proteins and nucleic acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Guanidine Derivatives

Substituent Variations on the Guanidine Core

Key Compounds :

Compound Name Substituents Counterion Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
2-Amino-1,1-dimethylguanidine hydroiodide 1,1-dimethyl, 2-amino Hydroiodide C₃H₁₁IN₄ 254.05 High solubility; synthetic precursor
2-Amino-1-methylguanidine 1-methyl, 2-amino None (free base) C₂H₇N₃ 89.10 Precursor for nitrated explosives
N1-Amino-N2-benzyl-N2-methylguanidinium hydroiodide 1-amino, 2-benzyl-methyl Hydroiodide C₁₀H₁₇IN₄ 344.18 Potential bioactivity; lab reagent
3-(p-Chlorophenyl)-1,1-dimethylguanidine hydroiodide trihydrate 1,1-dimethyl, 3-p-chlorophenyl Hydroiodide C₉H₁₂ClN₃·HI·3H₂O 379.66 Acute toxicity (LD50: 28 mg/kg, mice)

Structural Insights :

  • Alkyl vs. Aryl-substituted derivatives (e.g., 3-(p-chlorophenyl)) exhibit increased aromaticity, which may enhance stability in organic solvents .
  • Counterion Effects: Hydroiodide salts generally offer higher solubility in polar solvents compared to hydrochloride or bicarbonate analogs (e.g., aminoguanidine bicarbonate, 2582-30-1), which have lower solubility and higher melting points (~170°C) .

Biological Activity

2-Amino-1,1-dimethylguanidine hydroiodide is a guanidine derivative that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2-Amino-1,1-dimethylguanidine hydroiodide is characterized by the presence of a guanidine structure with two methyl groups attached to the nitrogen atom. Its chemical formula is C3_3H9_9N5_5·HI, indicating it forms a hydroiodide salt. The compound's structure allows for various interactions within biological systems, contributing to its pharmacological effects.

The biological activity of 2-amino-1,1-dimethylguanidine hydroiodide primarily revolves around its interaction with various biological targets:

  • Nitric Oxide Synthase (NOS) Inhibition : This compound has been studied for its ability to inhibit nitric oxide synthase, which plays a crucial role in vascular function and inflammation .
  • Metformin Analog : Similar to metformin, it may influence glucose metabolism and insulin sensitivity. Research indicates that guanidine derivatives can modulate AMPK (AMP-activated protein kinase) pathways, which are vital for cellular energy homeostasis .
  • Antimicrobial Activity : Preliminary studies suggest that 2-amino-1,1-dimethylguanidine hydroiodide exhibits antimicrobial properties against various pathogens, although specific mechanisms remain under investigation.

1. Antidiabetic Effects

Research has indicated that compounds similar to 2-amino-1,1-dimethylguanidine hydroiodide may enhance insulin sensitivity and reduce blood glucose levels. This effect is attributed to the modulation of AMPK pathways, which are critical in glucose uptake and metabolism .

2. Antimicrobial Properties

Studies have shown that this compound can exhibit antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Case Study 1: Antidiabetic Efficacy

In a clinical trial involving patients with type 2 diabetes, a guanidine derivative was administered alongside standard antidiabetic medications. Results demonstrated significant reductions in fasting plasma glucose levels and improved insulin sensitivity compared to control groups .

Case Study 2: Antimicrobial Activity

A study assessing the antimicrobial properties of various guanidine derivatives found that 2-amino-1,1-dimethylguanidine hydroiodide exhibited notable activity against Staphylococcus aureus and Escherichia coli. The compound was shown to inhibit bacterial growth effectively at concentrations as low as 50 µg/mL.

Data Tables

Biological Activity Effect Reference
AntidiabeticReduces blood glucose levels
AntimicrobialInhibits growth of pathogens
NOS InhibitionModulates vascular function

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-1,1-dimethylguanidine hydroiodide, and how can reaction conditions be controlled to enhance yield?

  • Methodological Answer : Synthesis typically involves condensation reactions between dimethylguanidine derivatives and hydroiodic acid under controlled stoichiometry. Key parameters include maintaining anhydrous conditions to prevent side reactions (e.g., hydrolysis) and optimizing temperature (40–60°C) to balance reaction rate and product stability. Reaction progress can be monitored via TLC or NMR spectroscopy. Post-synthesis, purification via recrystallization in ethanol/water mixtures improves purity, with yields reported up to 75% under optimized conditions .

Q. What spectroscopic and crystallographic methods are recommended for characterizing its purity and structure?

  • Methodological Answer :

  • FT-IR : Identify characteristic N-H stretches (3100–3300 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) to confirm functional groups.
  • NMR : Use ¹H NMR (D₂O/DMSO-d₆) to resolve methyl group signals (δ 2.8–3.1 ppm) and amine protons (δ 5.5–6.0 ppm).
  • XRD : Single-crystal X-ray diffraction (monochromatic Cu-Kα radiation) provides precise bond lengths/angles. For example, monoclinic symmetry (space group C2/c) with unit cell parameters a = 18.464 Å, b = 13.765 Å, c = 9.316 Å, and β = 98.85° has been observed in related guanidinium salts .

Q. How should the compound be stored to maintain stability, and what are its degradation markers?

  • Methodological Answer : Store at 2–8°C under inert gas (argon) to minimize oxidative decomposition. Degradation is indicated by color change (clear → yellow/brown) or precipitation. Monitor via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) for iodide loss or formation of dimethylurea byproducts .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of 2-Amino-1,1-dimethylguanidine hydroiodide in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G** basis set) can model charge distribution and frontier molecular orbitals. For example, the electron-rich guanidinium group may act as a nucleophile, with calculated Mulliken charges on the amino nitrogen (>−0.5 e) supporting reactivity in SN2 mechanisms. Solvent effects (e.g., polar protic vs. aprotic) should be incorporated using continuum models like PCM .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Data Triangulation : Cross-validate NMR, IR, and XRD results. For instance, discrepancies in amine proton counts (NMR vs. XRD) may arise from dynamic proton exchange; low-temperature NMR (e.g., −40°C in DMF-d₇) can suppress exchange broadening.
  • Rietveld Refinement : Apply to powder XRD data to confirm phase purity if single crystals are unavailable. Use software like GSAS-II to model preferred orientation effects .

Q. How does the compound interact with transition metals in coordination chemistry, and what factors influence complex stability?

  • Methodological Answer : The guanidinium group can coordinate via its lone pairs to metals like Cd(II) or Zn(II), forming octahedral complexes. Stability constants (log K) are pH-dependent; use potentiometric titrations (0.1 M KCl, glass electrode) to determine binding affinity. For example, stability constants >4.5 at pH 7.0 suggest strong chelation, validated by UV-Vis (ligand-to-metal charge transfer bands) .

Q. What are the toxicity profiles of 2-Amino-1,1-dimethylguanidine hydroiodide, and how should exposure risks be mitigated in lab settings?

  • Methodological Answer : Acute toxicity studies on structurally similar compounds (e.g., LD₅₀ = 26 mg/kg in mice, intravenous) suggest strict handling protocols. Use fume hoods, nitrile gloves, and eye protection. Waste should be neutralized with 10% NaHCO₃ before disposal. Monitor airborne particulates via HEPA filtration .

Data Analysis and Experimental Design

Q. How can researchers design kinetic studies to investigate its role as a catalyst in organic reactions?

  • Methodological Answer :

  • Initial Rate Method : Vary substrate concentration while keeping catalyst loading constant (0.5–2 mol%). Use GC-MS or UV-Vis to track product formation.
  • Arrhenius Analysis : Perform reactions at 25°C, 35°C, and 45°C to calculate activation energy (Eₐ). A linear ln(k) vs. 1/T plot (R² > 0.98) confirms validity .

Q. What statistical approaches are appropriate for analyzing reproducibility in synthesis yields?

  • Methodological Answer : Use a factorial design (e.g., 3² DOE) to test temperature and solvent effects. Analyze variance (ANOVA) with p < 0.05 indicating significant factors. Report confidence intervals (±2σ) for yield data .

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